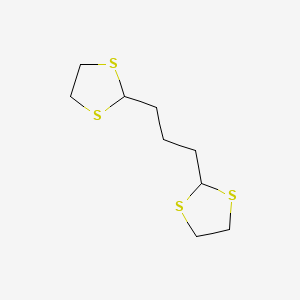
2,2'-(Propane-1,3-diyl)bis(1,3-dithiolane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(Propane-1,3-diyl)bis(1,3-dithiolane) is an organic compound that belongs to the class of 1,3-dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms and one carbon atom. The unique structure of 2,2’-(Propane-1,3-diyl)bis(1,3-dithiolane) makes it an interesting subject for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
2,2’-(Propane-1,3-diyl)bis(1,3-dithiolane) can be synthesized from carbonyl compounds using 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then cyclized to form the 1,3-dithiolane ring. Common catalysts used in this reaction include iodine, p-toluenesulfonic acid, and yttrium triflate .
Industrial Production Methods
Industrial production of 2,2’-(Propane-1,3-diyl)bis(1,3-dithiolane) follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. The choice of catalyst and reaction conditions can be tailored to meet specific industrial requirements.
化学反应分析
Types of Reactions
2,2’-(Propane-1,3-diyl)bis(1,3-dithiolane) undergoes various chemical reactions, including oxidation, reduction, and substitution .
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of nickel (Ni) or rhodium (Rh) catalysts to form the corresponding thiols.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups. Common reagents include alkyl halides and nucleophiles such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Common Reagents and Conditions
The reactions of 2,2’-(Propane-1,3-diyl)bis(1,3-dithiolane) are typically carried out under mild to moderate conditions. The choice of reagent and reaction conditions depends on the desired product and the specific application .
Major Products Formed
The major products formed from the reactions of 2,2’-(Propane-1,3-diyl)bis(1,3-dithiolane) include sulfoxides, sulfones, thiols, and various substituted derivatives .
科学研究应用
2,2’-(Propane-1,3-diyl)bis(1,3-dithiolane) has a wide range of scientific research applications:
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2,2’-(Propane-1,3-diyl)bis(1,3-dithiolane) involves its ability to form stable complexes with various metal ions and organic molecules. The compound’s unique structure allows it to interact with specific molecular targets and pathways, leading to its diverse range of applications .
相似化合物的比较
Similar Compounds
Similar compounds to 2,2’-(Propane-1,3-diyl)bis(1,3-dithiolane) include 1,3-dithianes and other 1,3-dithiolanes . These compounds share similar structural features and chemical properties.
Uniqueness
What sets 2,2’-(Propane-1,3-diyl)bis(1,3-dithiolane) apart is its specific arrangement of the dithiolane rings and the propane-1,3-diyl linker. This unique structure imparts distinct chemical reactivity and stability, making it valuable for various applications .
属性
CAS 编号 |
62982-82-5 |
|---|---|
分子式 |
C9H16S4 |
分子量 |
252.5 g/mol |
IUPAC 名称 |
2-[3-(1,3-dithiolan-2-yl)propyl]-1,3-dithiolane |
InChI |
InChI=1S/C9H16S4/c1(2-8-10-4-5-11-8)3-9-12-6-7-13-9/h8-9H,1-7H2 |
InChI 键 |
ATGMXKDYVBUYKS-UHFFFAOYSA-N |
规范 SMILES |
C1CSC(S1)CCCC2SCCS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


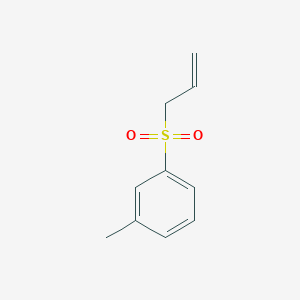
![1-[3-(2,3,4,7-Tetrahydro-1H-inden-1-yl)propyl]piperidine](/img/structure/B14516872.png)
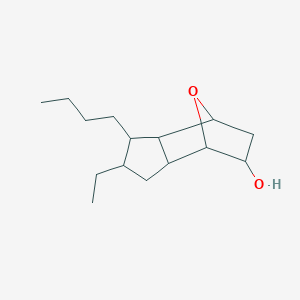

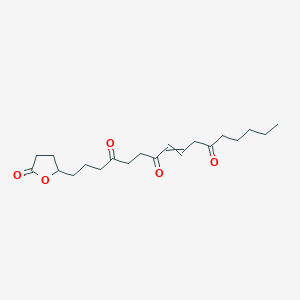
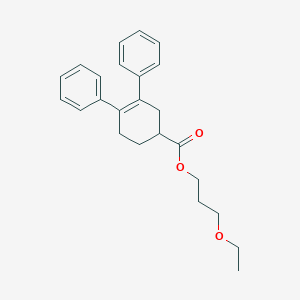
![2-{2-[(E)-(3-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline](/img/structure/B14516886.png)
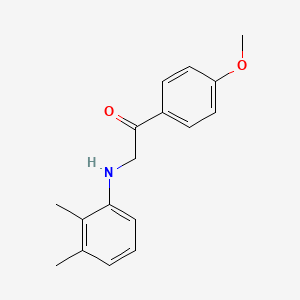
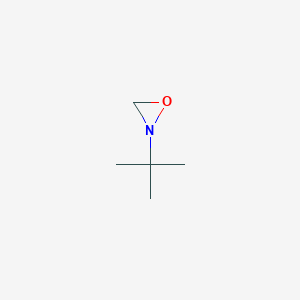
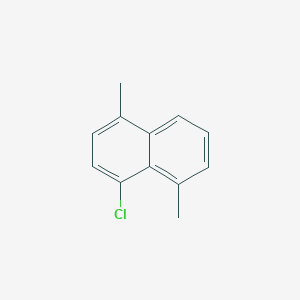
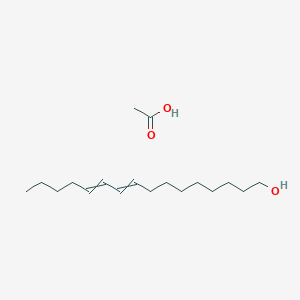
![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methylidene]hydrazine-1-carboxamide](/img/structure/B14516912.png)
![3,3'-Methylenebis[5-(bromomethyl)-1,2-oxazole]](/img/structure/B14516914.png)
![2-Nitro-N~1~,N'~1~-bis{2-[(1,3-thiazol-2-yl)methanesulfinyl]ethyl}ethene-1,1-diamine](/img/structure/B14516921.png)
